Mc-Val-Ala-PAB

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

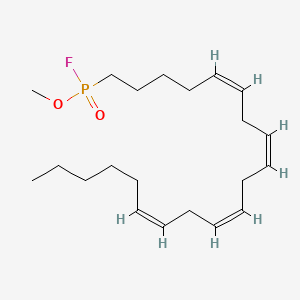

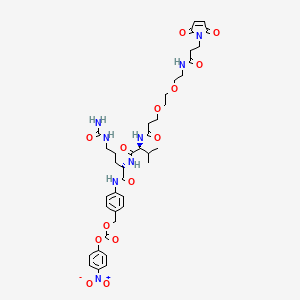

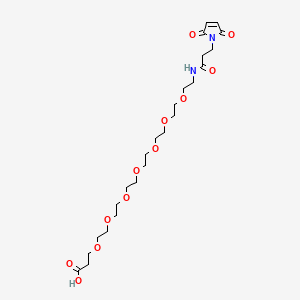

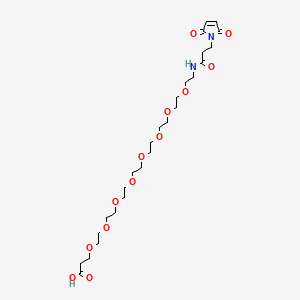

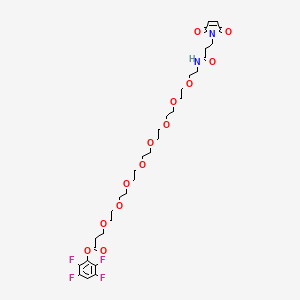

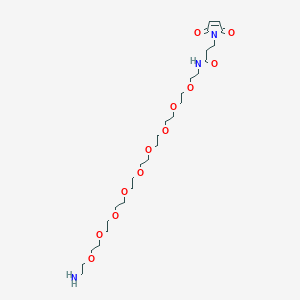

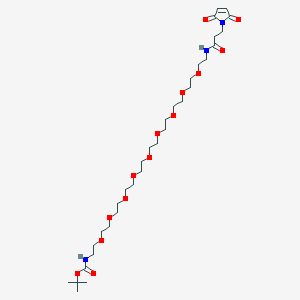

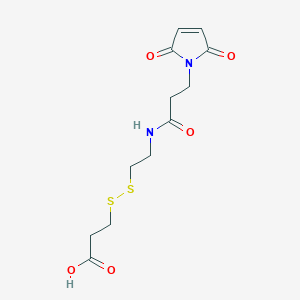

Mc-Val-Ala-PAB is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is an effective linker utilized in antibody-drug-conjugate (ADC) for targeting drug delivery .

Synthesis Analysis

The synthesis of this compound involves a methodology for the synthesis of a Cathepsin B Cleavable Dipeptide Linker, which is widely used in Antibody-Drug Conjugate Research .Molecular Structure Analysis

The molecular weight of this compound is 486.57 g/mol . The molecular formula is C25H34N4O6 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 486.57 g/mol and a molecular formula of C25H34N4O6 . It is a solid substance with a white to off-white appearance .Wissenschaftliche Forschungsanwendungen

Genetic Polymorphisms and Chemical Sensitivity

A study on multiple chemical sensitivity (MCS), a condition affected by low-level chemical exposure, investigated genetic polymorphisms in a chemical sensitive population. This included analysis of enzymes affecting the metabolic activation of xenobiotic compounds, such as superoxide dismutase (SOD) 2 polymorphisms. The study found significant associations between SOD2 polymorphisms and high chemical sensitivity (Cui et al., 2013).

Synthetic Inhibitors of Metalloendopeptidase

Research on the metalloendopeptidase EC 3.4.24.15 explored the development of stable enzyme inhibitors. The study tested various inhibitor analogues, including those with substitutions at the alanine position, to evaluate their potency and stability (Lew et al., 1996).

Antiproliferative Activity of Peptides in Cancer Cells

A study identified antiproliferative peptides derived from tuna dark muscle byproduct, showing promising activities against human breast cancer cell line MCF-7. The amino acid sequences of these peptides, which included alanine and valine, were analyzed for their potential in food and nutraceutical applications (Hsu et al., 2011).

Polymorphisms in Cancer Risk and Treatment Response

Another study examined the association between PARP1 Val762Ala polymorphism and cancer susceptibility, finding significant associations with gastric cancer, brain tumor, and in Asian populations. This study highlights the importance of genetic variations in treatment outcomes and cancer risk (Hua et al., 2014).

Chimeric Melanotropin-Deltorphin Analogues

Research on the design of chimeric alpha-melanotropin analogues for targeting melanocortin receptors utilized sequences including Val and Ala. These analogues showed potential in treating diseases associated with the human MC1 receptor (Han et al., 2003).

Wirkmechanismus

Target of Action

Mc-Val-Ala-PAB is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of these ADCs are specific antigens on the surface of cancer cells .

Mode of Action

The this compound linker is designed to be cleavable, allowing the cytotoxic drug payload to be released inside the target cell . The ADC binds to the antigen on the cancer cell surface, initiating internalization through the endocytic pathway . Following lysosomal degradation, the payload is released in a biologically active form .

Biochemical Pathways

The cleavage of the this compound linker and the release of the drug payload occur in the lysosome of the target cell . This process is mediated by cathepsin B and related enzymes present in the lysosome . The released drug then exerts its cytotoxic effect, leading to the death of the cancer cell .

Pharmacokinetics

The this compound linker plays a crucial role in the pharmacokinetics of the ADC. It is designed to be stable in circulation, protecting the drug payload from premature release . This enhances the bioavailability of the drug, ensuring that a sufficient amount reaches the target cells. Upon internalization into the target cell, the linker is cleaved, releasing the drug payload .

Result of Action

The primary result of the action of an ADC with the this compound linker is the targeted killing of cancer cells . By delivering the cytotoxic drug directly to the cancer cells, the ADC can effectively kill these cells while minimizing damage to healthy cells .

Action Environment

The action of the this compound linker and the ADC is influenced by several environmental factors. The stability of the linker in circulation is crucial for the effective delivery of the drug payload . Additionally, the presence of specific enzymes in the lysosome of the target cell is necessary for the cleavage of the linker and the release of the drug . The expression of the target antigen on the surface of the cancer cells also influences the efficacy of the ADC .

Safety and Hazards

Zukünftige Richtungen

The future directions of Mc-Val-Ala-PAB involve its continued use in the synthesis of antibody-drug conjugates (ADCs). The introduction of mc-Val-Cit-PABA linker on the payload led to more hydrophilic conjugates and improved stability in the blood .

Relevant Papers The relevant paper retrieved is “Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research” by Deboprosad Mondal, Jacob Ford, Kevin G. Pinney .

Eigenschaften

IUPAC Name |

6-(2,5-dioxopyrrol-1-yl)-N-[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4O6/c1-16(2)23(28-20(31)7-5-4-6-14-29-21(32)12-13-22(29)33)25(35)26-17(3)24(34)27-19-10-8-18(15-30)9-11-19/h8-13,16-17,23,30H,4-7,14-15H2,1-3H3,(H,26,35)(H,27,34)(H,28,31)/t17-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMSURYLURICHN-SBUREZEXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN2C(=O)C=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.